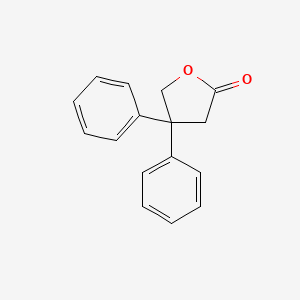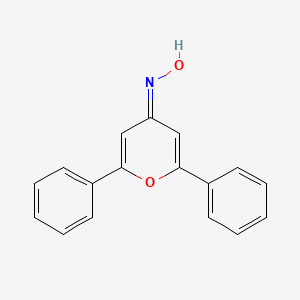
N-(2,6-Diphenyl-4H-pyran-4-ylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Diphenyl-4H-pyran-4-ylidene)hydroxylamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyran ring substituted with phenyl groups and a hydroxylamine functional group, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diphenyl-4H-pyran-4-ylidene)hydroxylamine typically involves the condensation of 2,6-diphenyl-4H-pyran-4-one with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-Diphenyl-4H-pyran-4-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Oximes or nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(2,6-Diphenyl-4H-pyran-4-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mecanismo De Acción
The mechanism of action of N-(2,6-Diphenyl-4H-pyran-4-ylidene)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The phenyl groups contribute to the compound’s stability and ability to participate in π-π interactions, which are crucial in material science applications.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diphenyl-4H-pyran-4-one: Shares the pyran ring structure but lacks the hydroxylamine group.
2,6-Dimethyl-4H-pyran-4-ylidene)malononitrile: Similar pyran structure with different substituents.
Uniqueness
N-(2,6-Diphenyl-4H-pyran-4-ylidene)hydroxylamine is unique due to the presence of both phenyl groups and a hydroxylamine functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.
Propiedades
Número CAS |
71637-96-2 |
|---|---|
Fórmula molecular |
C17H13NO2 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
N-(2,6-diphenylpyran-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C17H13NO2/c19-18-15-11-16(13-7-3-1-4-8-13)20-17(12-15)14-9-5-2-6-10-14/h1-12,19H |
Clave InChI |
ZNSVFJUCFCUZOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NO)C=C(O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


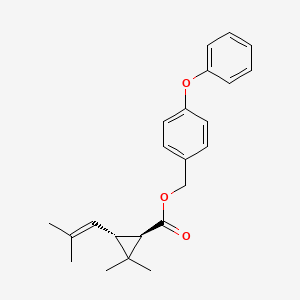
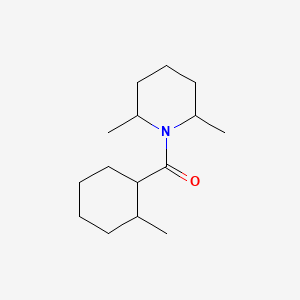
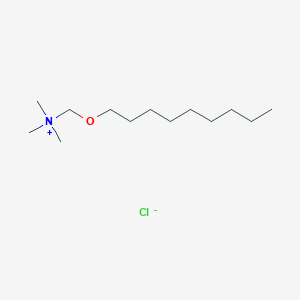

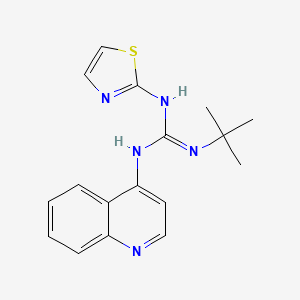
![10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B14458485.png)
phosphanium bromide](/img/structure/B14458486.png)
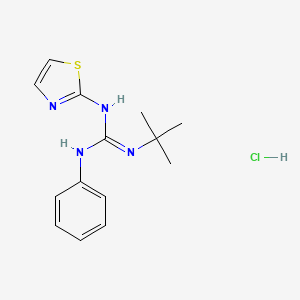

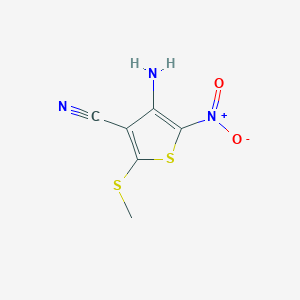
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide](/img/structure/B14458509.png)
